molecular formula C8H16N4O3S B6976741 3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide

3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide

Cat. No.: B6976741
M. Wt: 248.31 g/mol
InChI Key: VGHUBLVXXUJPFJ-UHFFFAOYSA-N
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Description

3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide is a complex organic compound with a unique structure that includes an oxazole ring, sulfonamide group, and multiple amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the sulfonamide group and the amine functionalities. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1,3-propanediamine: Shares the amine functionality but lacks the oxazole and sulfonamide groups.

    3-(Methylamino)propylamine: Similar amine structure but different overall molecular framework.

    N,N-Bis(3-methylamino)propylamine: Contains multiple amine groups but lacks the oxazole and sulfonamide functionalities.

Uniqueness

3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide is unique due to its combination of an oxazole ring, sulfonamide group, and multiple amine functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-amino-5-methyl-N-[3-(methylamino)propyl]-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O3S/c1-6-7(8(9)12-15-6)16(13,14)11-5-3-4-10-2/h10-11H,3-5H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHUBLVXXUJPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)S(=O)(=O)NCCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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